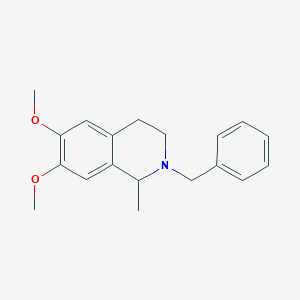
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as MBDT, is a chemical compound that belongs to the tetrahydroisoquinoline family. This compound has been found to have potential therapeutic properties, specifically in the field of neuroscience. The purpose of
Mechanism of Action
The exact mechanism of action of 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act on the dopaminergic system, which is involved in the regulation of movement and mood. 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may also act on other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects:
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and neurorestorative effects. 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may also have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its specificity for the dopaminergic system. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation is that 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not very soluble in water, which can make it difficult to administer in certain experiments.
Future Directions
There are a number of potential future directions for research on 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Further studies are needed to determine the optimal dose and administration method for 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in these conditions. Additionally, 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may have applications in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to determine the mechanisms underlying these effects and to explore the potential for clinical use.
Synthesis Methods
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a multi-step reaction process. The first step involves the condensation of benzaldehyde and 2-nitropropane to form 1-phenyl-2-nitropropene. The second step involves the reduction of 1-phenyl-2-nitropropene using sodium borohydride to form 1-phenyl-2-aminopropane. The final step involves the reaction of 1-phenyl-2-aminopropane with 3,4-dimethoxybenzaldehyde to form 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic properties in the field of neuroscience. Specifically, it has been found to have neuroprotective and neurorestorative effects. In animal models of Parkinson's disease, 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to improve motor function and reduce neuronal damage. 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to have antidepressant effects and may be useful in the treatment of other psychiatric disorders.
properties
CAS RN |
19902-16-0 |
|---|---|
Product Name |
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula |
C11H11NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-benzyl-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23NO2/c1-14-17-12-19(22-3)18(21-2)11-16(17)9-10-20(14)13-15-7-5-4-6-8-15/h4-8,11-12,14H,9-10,13H2,1-3H3 |
InChI Key |
QMFRUXSSVRREFN-UHFFFAOYSA-N |
SMILES |
CC1C2=CC(=C(C=C2CCN1CC3=CC=CC=C3)OC)OC |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1CC3=CC=CC=C3)OC)OC |
synonyms |
N-benzyl salsolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





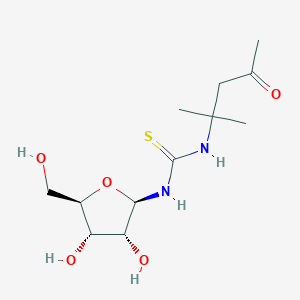

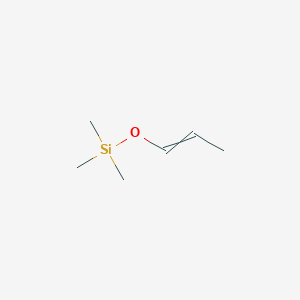

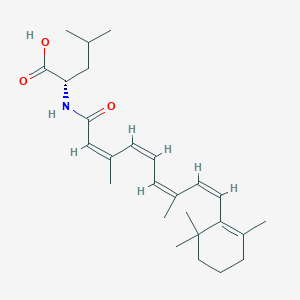
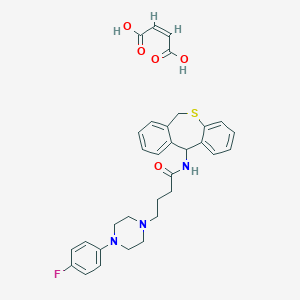

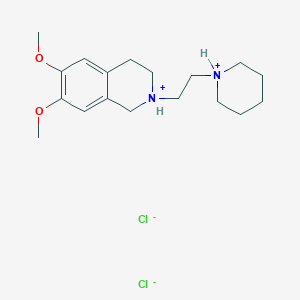

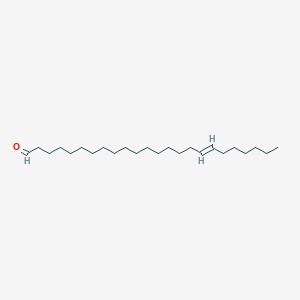
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)
